![molecular formula C12H11NO4 B289200 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline, also known as dioxoloquinoline, is a heterocyclic compound that has gained attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline is not fully understood, but it is believed to involve interaction with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects
Dioxoloquinoline has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline is its fluorescent properties, which make it useful as a probe for DNA and RNA. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline. One area of interest is its use as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively target cancer cells. Other potential areas of research include its use as an anti-inflammatory agent, as well as its potential as a drug delivery system. Further investigation into the mechanism of action and potential applications of 6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinolineline is needed to fully understand its potential in scientific research.
Synthesemethoden
Dioxoloquinoline can be synthesized through a multi-step process that involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Dioxoloquinoline has been investigated for its potential in various scientific research applications, including as a fluorescent probe for DNA and RNA, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a promising candidate for further research in these areas.
Eigenschaften
Molekularformel |
C12H11NO4 |
---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
6,8-dimethoxy-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C12H11NO4/c1-14-9-5-12(15-2)13-8-4-11-10(3-7(8)9)16-6-17-11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
UGVKETGFTBJIMU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC3=C(C=C21)OCO3)OC |
Kanonische SMILES |
COC1=CC(=NC2=CC3=C(C=C21)OCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.